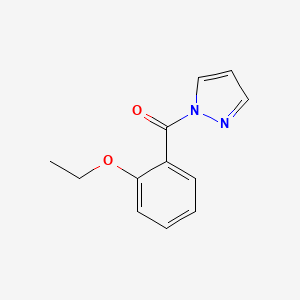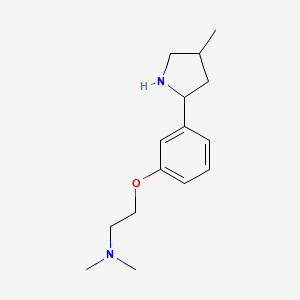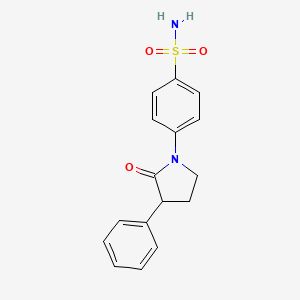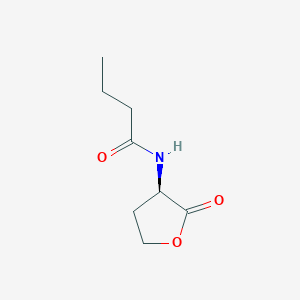
(R)-N-(2-Oxotetrahydrofuran-3-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is a chiral compound that features a tetrahydrofuran ring with an oxo group at the 2-position and a butyramide group attached to the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide typically involves the reaction of L-(-)-malic acid with trifluoroacetic acid anhydride to form (S)-dihydro-3-hydroxy-2(3H)-furanone. This intermediate is then reacted with butyric acid to yield the desired product .
Example Synthesis:
Stage 1: 10 g of L-(-)-malic acid is stirred in 45 ml of trifluoroacetic acid anhydride for 2 hours at 25°C.
Stage 2: The reaction mixture is concentrated by evaporation in a vacuum, and 7 ml of methanol is added to the residue.
Industrial Production Methods
Industrial production methods for ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides or tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl ethylmalonate: A compound with a similar ester functional group.
(S)-(-)-alpha-Hydroxy-gamma-butyrolactone: A compound with a similar tetrahydrofuran ring structure.
Uniqueness
®-N-(2-Oxotetrahydrofuran-3-yl)butyramide is unique due to its specific chiral configuration and the presence of both an oxo group and a butyramide group. This combination of functional groups and chirality imparts distinct chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
N-[(3R)-2-oxooxolan-3-yl]butanamide |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
VFFNZZXXTGXBOG-ZCFIWIBFSA-N |
SMILES isomérico |
CCCC(=O)N[C@@H]1CCOC1=O |
SMILES canónico |
CCCC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


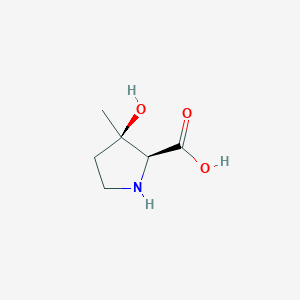
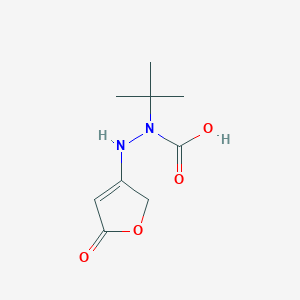
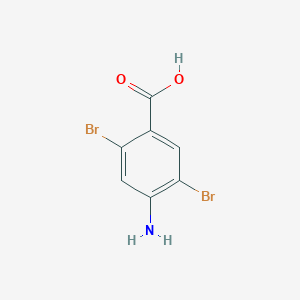
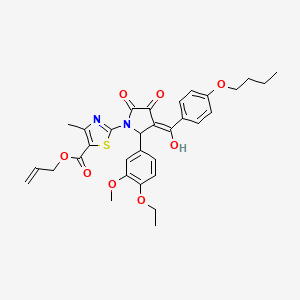
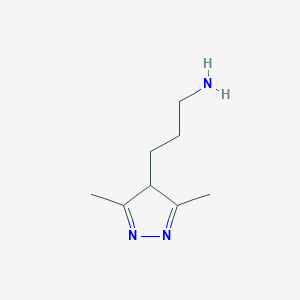
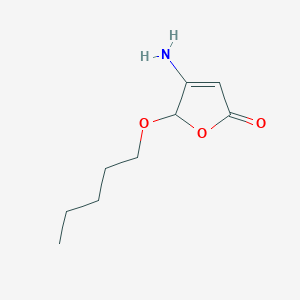
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
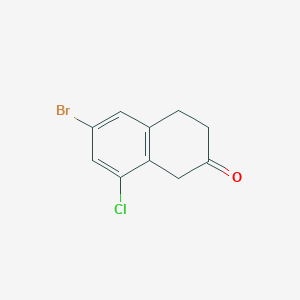
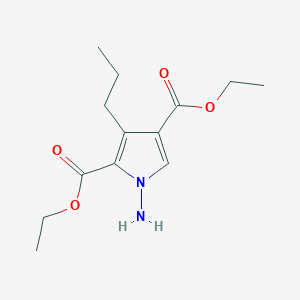
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)
